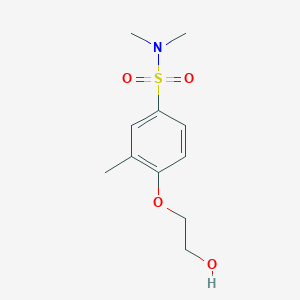
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with a hydroxy-ethoxy group and a trimethylbenzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic cation, which then forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 4-(2-Hydroxyethoxy)benzoic acid
Uniqueness
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it versatile for various applications .
Eigenschaften
Molekularformel |
C11H17NO4S |
|---|---|
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
4-(2-hydroxyethoxy)-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-8-10(17(14,15)12(2)3)4-5-11(9)16-7-6-13/h4-5,8,13H,6-7H2,1-3H3 |
InChI-Schlüssel |
JISSQVHQOVGSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


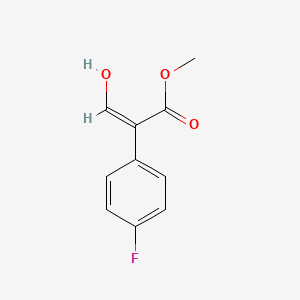


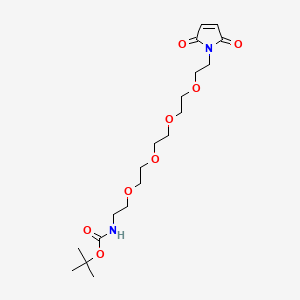
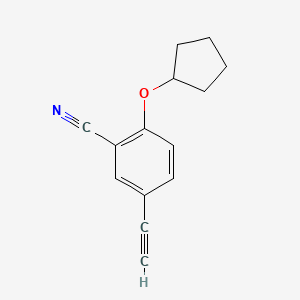
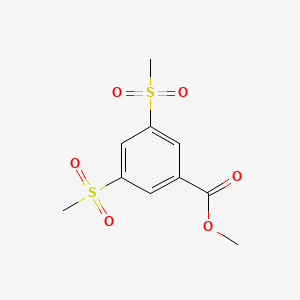
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
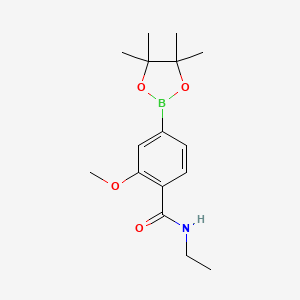
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

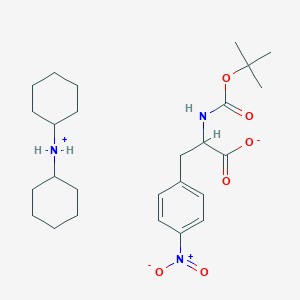
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
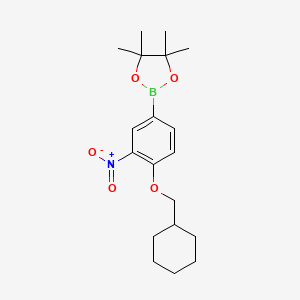
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
